1-[2-(Difluoromethoxy)benzoyl]piperazine
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Overview
Description
1-[2-(Difluoromethoxy)benzoyl]piperazine is a chemical compound with the molecular formula C12H14F2N2O2 and a molecular weight of 256.25 g/mol . It belongs to the class of piperazine derivatives and is characterized by the presence of a difluoromethoxy group attached to a benzoyl moiety, which is further linked to a piperazine ring .
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)benzoyl]piperazine typically involves the reaction of 2-(difluoromethoxy)benzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)benzoyl]piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(Difluoromethoxy)benzoyl]piperazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)benzoyl]piperazine can be compared with other similar compounds, such as:
1-[2-(Methoxy)benzoyl]piperazine: This compound has a methoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.
1-[2-(Trifluoromethoxy)benzoyl]piperazine: The presence of a trifluoromethoxy group can significantly alter the compound’s reactivity and interactions compared to the difluoromethoxy derivative.
Properties
IUPAC Name |
[2-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c13-12(14)18-10-4-2-1-3-9(10)11(17)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUATPZDHVOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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